molecular formula C23H21ClN2O3 B606538 CCG-203971 CAS No. 1443437-74-8

CCG-203971

Numéro de catalogue B606538
Numéro CAS: 1443437-74-8
Poids moléculaire: 408.88
Clé InChI: HERLZBNILRVHQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide (4CP-FB) is a novel synthetic compound with promising potential as a therapeutic agent for various diseases. 4CP-FB is a member of the piperidinecarboxamide family of compounds, which have been extensively studied for their pharmacological activities. 4CP-FB has been found to have anti-inflammatory, anti-cancer, anti-oxidant, and anti-microbial properties. It has also been shown to have potential use as a neuroprotective agent.

Applications De Recherche Scientifique

Découverte de médicaments antifibrotiques

CCG-203971 s'est avéré prometteur dans le domaine de la découverte de médicaments antifibrotiques. Il a été testé sur un modèle murin de fibrose intestinale induite par Salmonella typhimurium. Le composé a démontré une efficacité dans la répression des gènes fibrotiques tels que COL1A1 et IGF-1, qui sont des marqueurs critiques de la fibrose. Cela suggère que this compound pourrait être un outil précieux dans le développement de traitements pour des affections telles que la maladie de Crohn, où la fibrose intestinale peut entraîner de graves complications {svg_1}.

Inhibition de la voie de transcription Rho/MKL1/SRF

This compound agit comme un inhibiteur de la voie de transcription Rho/MKL1/SRF. Cette voie est impliquée dans la métastase du mélanome et du cancer du sein, ainsi que dans le cancer de la prostate résistant à la castration. En inhibant cette voie, this compound peut contribuer à prévenir la propagation de ces cancers et servir d'agent thérapeutique potentiel {svg_2}.

Invasion des cellules cancéreuses de la prostate

Dans des études précliniques, this compound a inhibé l'invasion des cellules cancéreuses de la prostate PC-3. Le composé a été bien toléré chez les modèles murins à des doses allant jusqu'à 100 mg/kg IP sur cinq jours. Cela indique que this compound pourrait être développé comme un traitement pour prévenir l'invasion et la métastase des cellules cancéreuses de la prostate {svg_3}.

Traitement de la fibrose des organes solides

La voie Rho/MRTF/SRF, que this compound cible, est également impliquée dans divers types de fibrose des organes solides. Le composé a montré une activité antifibrotique dans des modèles murins de lésion cutanée et dans les fibroblastes pulmonaires de la fibrose pulmonaire. Cela suggère que this compound a des applications potentielles dans le traitement des maladies fibrotiques de la peau et des poumons {svg_4}.

Modulation de la fibrogenèse

This compound a été trouvé pour réprimer la rigidité de la matrice et la fibrogenèse médiée par le TGF-β dans les myofibroblastes coloniques humains. Cela indique que le composé pourrait être utilisé pour moduler la fibrogenèse dans diverses maladies fibrotiques, modifiant potentiellement le cours de la progression de la maladie et améliorant les résultats des patients {svg_5}.

Sécurité et tolérabilité du médicament

Le profil de sécurité de this compound est un aspect important de son application dans la recherche scientifique. La tolérabilité du composé dans les modèles animaux suggère qu'il pourrait être administré en toute sécurité dans des essais cliniques humains, ce qui est une étape cruciale dans le processus de développement de médicaments {svg_6}.

Mécanisme D'action

Target of Action

CCG-203971 is a second-generation inhibitor of the Rho/MRTF/SRF pathway . This pathway involves RhoA-regulated gene transcription by serum response factor (SRF) and its transcriptional cofactor myocardin-related transcription factors (MRTFs) . The compound potently targets RhoA/C-activated SRE-luciferase with an IC50 of 6.4 μM .

Mode of Action

This compound interacts with its targets to inhibit the Rho/MRTF/SRF pathway . This pathway has been identified as a promising therapeutic target for pharmacological intervention in multiple diseases . The compound disrupts the SRF transcription, although the direct molecular target of these compounds is unclear .

Biochemical Pathways

The Rho/MRTF/SRF pathway plays a crucial role in regulating mitochondrial function . This compound affects this pathway, leading to changes in mitochondrial function and dynamics . The compound has been shown to hyperacetylate histone H4K12 and H4K16 and regulate the genes involved in mitochondrial function .

Pharmacokinetics

The pharmacokinetics of this compound have been optimized to improve both the metabolic stability and the solubility of the compound . This optimization resulted in over 10-fold increases in plasma exposures in mice . One of the analogs of this compound, CCG-232601, could inhibit the development of bleomycin-induced dermal fibrosis in mice when administered orally at 50mg/kg .

Result of Action

This compound regulates mitochondrial function as a compensatory mechanism by repressing oxidative phosphorylation and increasing glycolysis . The compound is effective in inhibiting all the complexes of mitochondrial electron transport chains and further inducing oxidative stress . These effects highlight the therapeutic potential of this compound, which may prove to be a promising approach to target aberrant bioenergetics .

Propriétés

IUPAC Name

N-(4-chlorophenyl)-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3/c24-19-8-10-20(11-9-19)25-22(27)18-6-2-12-26(15-18)23(28)17-5-1-4-16(14-17)21-7-3-13-29-21/h1,3-5,7-11,13-14,18H,2,6,12,15H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERLZBNILRVHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the primary mechanism of action of CCG-203971?

A1: this compound acts by inhibiting the nuclear localization and activity of myocardin-related transcription factor A (MRTF-A). [, , , ] This disrupts the MRTF-A/serum response factor (SRF) signaling pathway, which plays a crucial role in myofibroblast activation and the expression of pro-fibrotic genes. [, ]

Q2: How does this compound affect myofibroblast differentiation and activity?

A2: this compound effectively blocks transforming growth factor beta 1 (TGF-β1)-induced myofibroblast differentiation and activation. [] This is evidenced by the reduced expression of alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation, and decreased production of extracellular matrix (ECM) components like collagen. [, ]

Q3: What are the downstream consequences of inhibiting the MRTF-A/SRF pathway by this compound?

A3: Inhibition of the MRTF-A/SRF pathway by this compound leads to the downregulation of several pro-fibrotic genes, including connective tissue growth factor (CTGF), α-SMA, and collagen type 1 alpha 2 chain (COL1A2). [, , ] This ultimately results in reduced ECM deposition and decreased tissue fibrosis in various experimental models. [, , , , ]

Q4: Does this compound influence fibroblast apoptosis?

A4: Yes, this compound has been shown to enhance fibroblast apoptosis in vitro, particularly in the presence of Fas-activating antibodies. [] It achieves this by blocking the TGF-β1-induced expression of X-linked inhibitor of apoptosis (XIAP) and secretion of plasminogen activator inhibitor-1 (PAI-1). []

Q5: What is the role of Rho GTPases in the mechanism of action of this compound?

A5: Rho GTPases, particularly RhoA and RhoC, play a crucial role in regulating MRTF-A activity. [, , ] They act upstream of MRTF-A, and their activation leads to MRTF-A nuclear translocation and subsequent activation of SRF-mediated gene transcription. [, ] While this compound was initially believed to directly target Rho/MRTF/SRF pathway, more recent research identified Pirin as its molecular target. [, ]

Q6: What is the connection between this compound and Pirin?

A6: Research suggests that Pirin, an iron-dependent co-transcription factor, is a direct target of this compound and its analogs. [, ] Studies show that this compound binds to Pirin, and Pirin itself can modulate MRTF-dependent gene expression. [] This interaction might contribute to the observed antifibrotic effects of the compound. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C21H20ClN3O3, and its molecular weight is 413.87 g/mol.

Q8: Have there been any studies on the structure-activity relationship of this compound and its analogs?

A8: Yes, studies have explored the structure-activity relationship of this compound analogs. [, ] For instance, researchers investigated the stereospecific effects of CCG-1423, CCG-100602, and this compound isomers. [] They found that the S-isomer of CCG-1423 exhibited stronger inhibitory effects on MRTF-A-mediated cellular events compared to the R-isomer. [] Additionally, the development of CCG-257081, an analog that co-crystallizes with Pirin, highlights ongoing efforts to optimize the compound's structure for improved efficacy. []

Q9: Is there information available on the stability and formulation of this compound?

A9: While the provided articles primarily focus on the compound's biological activity and mechanism of action, some mention efforts to optimize its pharmacokinetic properties. [] This suggests that research on stability and formulation is ongoing, but detailed information is limited in the provided context.

Q10: What is the in vivo activity and efficacy of this compound?

A11: this compound has demonstrated efficacy in several in vivo models of fibrosis. For example, it effectively reduced skin thickening and collagen deposition in a bleomycin-induced mouse model of scleroderma. [, ] Similarly, it mitigated lung collagen content in both bleomycin and targeted type II alveolar epithelial cell injury models of lung fibrosis. []

Q11: What in vitro models have been used to study the effects of this compound?

A11: Various in vitro models have been employed to study this compound. These include:

  • Human lung fibroblasts (CCL-210 and IMR-90): To investigate its effects on fibroblast differentiation, ECM production, and susceptibility to apoptosis. []
  • Human conjunctival fibroblasts: To assess its impact on collagen contraction, cell protrusive activity, matrix degradation, and expression of key matrix metalloproteinase genes. []
  • Melanoma cell lines (e.g., SK-Mel-147, B16F10): To evaluate its effects on cell migration, invasion, and the expression of MRTF-regulated genes. [, ]

Q12: What in vivo models have been used to assess the efficacy of this compound?

A12: In vivo efficacy of this compound has been evaluated in various models:

  • Bleomycin-induced skin fibrosis model (mice): Demonstrated prevention of skin thickening and collagen deposition, suggesting potential for treating scleroderma. [, , ]
  • Bleomycin and targeted type II alveolar epithelial cell injury models of lung fibrosis: Showed significant reduction in lung collagen content, highlighting its potential as an anti-fibrotic agent in lung diseases. []
  • Experimental glaucoma filtration surgery model (rabbits): Local delivery of this compound increased long-term surgical success and reduced scar tissue formation, indicating potential for treating ocular fibrosis. []
  • Mouse Salmonella Typhimurium model of intestinal fibrosis: Highlighted the model's suitability for testing anti-fibrotic drugs like this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.